molecular formula C13H21NO B2525027 [6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol CAS No. 2137771-46-9

[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol

Cat. No.: B2525027
CAS No.: 2137771-46-9
M. Wt: 207.317
InChI Key: YJHBHHOVZGKSHS-UHFFFAOYSA-N
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Description

[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol is a chemical compound with the molecular formula C13H21NO It is characterized by a pyridine ring substituted with a methanol group and a 2,4-dimethylpentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol typically involves the reaction of 3-pyridinemethanol with 2,4-dimethylpentan-3-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation in the presence of a catalyst such as palladium on carbon.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

    Oxidation: [6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]carboxylic acid

    Reduction: [6-(2,4-Dimethylpentan-3-yl)piperidin-3-yl]methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving the interaction of pyridine derivatives with biological systems.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of [6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The pyridine ring may play a role in binding to these targets, while the methanol group could be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • [6-(2,4-Dimethylpentan-3-yl)pyridin-2-yl]methanol
  • [6-(2,4-Dimethylpentan-3-yl)pyridin-4-yl]methanol
  • [6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]ethanol

Uniqueness

[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol is unique due to the specific positioning of the methanol group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[6-(2,4-dimethylpentan-3-yl)pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-9(2)13(10(3)4)12-6-5-11(8-15)7-14-12/h5-7,9-10,13,15H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHBHHOVZGKSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC=C(C=C1)CO)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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